molecular formula C23H38O3 B8728353 5-Hexadecylsalicylic acid CAS No. 28294-58-8

5-Hexadecylsalicylic acid

Cat. No.: B8728353
CAS No.: 28294-58-8
M. Wt: 362.5 g/mol
InChI Key: VCLDAIPENLEIRV-UHFFFAOYSA-N
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Description

5-Hexadecylsalicylic acid: is a derivative of benzoic acid, characterized by the presence of a long hexadecyl chain and a hydroxyl group at specific positions on the benzene ring. This compound is part of the larger family of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-hexadecyl-2-hydroxy- typically involves the introduction of the hexadecyl chain and the hydroxyl group onto the benzoic acid core. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through a subsequent hydroxylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Hexadecylsalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hexadecylsalicylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 5-hexadecyl-2-hydroxy- involves its interaction with cellular membranes and enzymes. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to antimicrobial effects by disrupting microbial cell membranes and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 5-Hexadecylsalicylic acid is unique due to the combination of the long hydrophobic hexadecyl chain and the hydrophilic hydroxyl group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .

Properties

CAS No.

28294-58-8

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

5-hexadecyl-2-hydroxybenzoic acid

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-22(24)21(19-20)23(25)26/h17-19,24H,2-16H2,1H3,(H,25,26)

InChI Key

VCLDAIPENLEIRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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